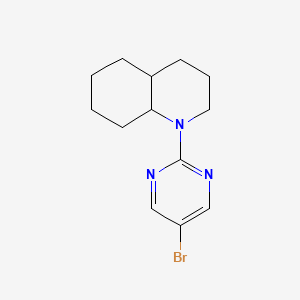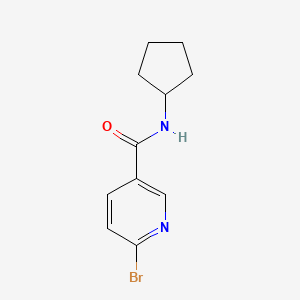
Fmoc-3-(4-Quinolyl)-D-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-(4-Quinolyl)-D-Ala-OH: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a quinoline ring, and a D-alanine residue. This compound is often utilized in the field of medicinal chemistry and biochemistry for the development of peptide-based drugs and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(4-Quinolyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Introduction of the Quinolyl Group: The quinolyl group is introduced through a coupling reaction. This involves the reaction of the protected D-alanine with a quinoline derivative, often using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(4-Quinolyl)-D-Ala-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: EDC and HOBt are frequently employed as coupling reagents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups.
Scientific Research Applications
Fmoc-3-(4-Quinolyl)-D-Ala-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides for research and therapeutic purposes.
Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes.
Biochemistry: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-3-(4-Quinolyl)-D-Ala-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The quinolyl group can interact with various molecular targets, depending on the specific application. In medicinal chemistry, the compound can be designed to target specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(4-Quinolyl)-L-Ala-OH: Similar structure but with the L-alanine residue instead of D-alanine.
Fmoc-3-(4-Quinolyl)-Gly-OH: Contains glycine instead of alanine.
Fmoc-3-(4-Quinolyl)-Val-OH: Contains valine instead of alanine.
Uniqueness
Fmoc-3-(4-Quinolyl)-D-Ala-OH is unique due to the presence of the D-alanine residue, which can impart different biological activity compared to its L-alanine counterpart. The quinolyl group also provides unique chemical properties, allowing for specific interactions in biological systems.
Properties
Molecular Formula |
C27H22N2O4 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 |
InChI Key |
UILNMPKRVDFFIU-RUZDIDTESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC5=CC=CC=C45)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(3-Fluoropropyl)-2-phenylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14856826.png)



